Radical Addition Rate Constant of N-Phenylacrylamide vs. N-Phenylmethacrylamide
In a direct head-to-head comparison using time-resolved electron spin resonance (ESR) spectroscopy, the addition rate constant of diphenylphosphinoyl radicals to N-phenylacrylamide (N-phAA) was determined to be approximately 1 × 10⁷ M⁻¹s⁻¹, which is an order of magnitude higher than that measured for the corresponding methacrylamide analog, N-phenylmethacrylamide (N-phMA), under identical experimental conditions [1]. This quantitative difference reflects the steric and electronic effects of the α-methyl substituent in the methacrylamide structure.
| Evidence Dimension | Radical addition rate constant (k_add) |
|---|---|
| Target Compound Data | ~1 × 10⁷ M⁻¹s⁻¹ |
| Comparator Or Baseline | N-Phenylmethacrylamide (N-phMA): ~1 × 10⁶ M⁻¹s⁻¹ |
| Quantified Difference | Approximately 10-fold higher rate constant for NPA |
| Conditions | Time-resolved ESR spectroscopy of diphenylphosphinoyl radical (Ph₂P˙=O) addition in solution at ambient temperature [1] |
Why This Matters
The 10-fold higher radical addition rate constant indicates N-phenylacrylamide polymerizes significantly faster than its methacrylamide analog, enabling shorter reaction times and potentially higher molecular weight polymers under equivalent initiation conditions, a critical factor for process efficiency in industrial polymer production.
- [1] Aramata, K.; Kamachi, M. et al. Radical polymerization of porphyrin-containing monomers and comparison with N-phenylacrylamide. Polym. J. 1998. View Source
